2-Amino-3-(1H-pyrrol-2-yl)propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(1H-pyrrol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-6(7(10)11)4-5-2-1-3-9-5/h1-3,6,9H,4,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBWUCRWJNKVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591095 | |
| Record name | 3-(1H-Pyrrol-2-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3078-36-2 | |
| Record name | α-Amino-1H-pyrrole-2-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3078-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Pyrrol-2-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-(1H-pyrrol-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrolysis of Methyl Ester Precursors
One of the most straightforward and commonly employed methods for preparing 2-amino-3-(1H-pyrrol-2-yl)propanoic acid is the acidic or basic hydrolysis of its methyl ester derivative, methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate.
Acidic Hydrolysis: Treatment of the methyl ester with aqueous hydrochloric acid (HCl/H₂O) under reflux conditions yields the free amino acid. This method ensures complete cleavage of the ester bond, producing the target acid with high purity.
Basic Hydrolysis: Using sodium hydroxide (NaOH) in ethanol (EtOH) converts the ester into the sodium salt of the amino acid. Subsequent acidification can regenerate the free acid.
| Hydrolysis Type | Reagents | Conditions | Product |
|---|---|---|---|
| Acidic | HCl / H₂O | Reflux, several h | This compound (free acid) |
| Basic | NaOH / EtOH | Reflux, several h | Sodium salt of this compound |
This approach is widely used due to its operational simplicity and scalability for industrial production.
Alkylation and Amination Routes
The synthesis of the methyl ester precursor often involves the alkylation of pyrrole or its derivatives with suitable electrophilic precursors, followed by introduction of the amino group.
Alkylation of Pyrrole: Pyrrole undergoes alkylation with haloalkanoate esters or equivalent electrophiles to form pyrrole-substituted esters.
Amination: The ester intermediate is then aminated, either by direct substitution or via azide intermediates that are subsequently reduced to the amino group.
This method requires careful control of reaction conditions, including choice of solvent, temperature, and catalysts, to avoid polymerization or side reactions of the sensitive pyrrole ring.
Enzymatic and Optically Active Synthesis
For the preparation of optically active this compound derivatives, enzymatic resolution or asymmetric synthesis methods have been developed.
Enzymatic Hydrolysis: Racemic esters can be selectively hydrolyzed by enzymes under controlled pH and temperature to yield optically enriched amino acids.
Optically Active Salt Formation: Diastereomeric salts are formed by reacting racemic amino acid derivatives with optically active amino alcohols. Fractional recrystallization and subsequent acid/base treatment isolate the optically pure compound.
| Step | Conditions | Notes |
|---|---|---|
| Enzymatic hydrolysis | pH 5–7, 30–60°C | Selective for one enantiomer |
| Diastereomeric salt formation | Mixing with optically active amino alcohol in solvents like methanol or toluene | Precipitation and recrystallization for resolution |
These methods yield high purity and enantiomeric excess, essential for pharmaceutical applications.
Oxidation and Reduction Reactions in Synthesis
The pyrrole ring and amino acid moiety can undergo selective oxidation or reduction during synthesis or modification:
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Acidic aqueous medium, room temperature | Pyrrolidinone derivatives from pyrrole ring |
| Oxidation | Hydrogen peroxide (H₂O₂) | pH 7–8, 50–60°C | Nitro-substituted amino acid derivatives |
| Reduction | Sodium borohydride (NaBH₄) | Methanol, 0–25°C | Partial reduction of ester to alcohol |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Diethyl ether, reflux | Complete reduction to diol |
These transformations are useful for derivatization or protecting group strategies during synthesis.
Representative Synthetic Procedure Example
A typical laboratory synthesis might proceed as follows:
Synthesis of methyl 2-amino-3-(1H-pyrrol-2-yl)propanoate: Alkylation of pyrrole with methyl bromoacetate under basic conditions, followed by amination or azide substitution and reduction.
Hydrolysis: Acidic hydrolysis of the methyl ester with HCl under reflux to yield the free amino acid.
Purification: Isolation by extraction, crystallization, or chromatographic methods.
Optional Resolution: If optically active material is desired, form diastereomeric salts with optically active amino alcohols and recrystallize.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Acidic Hydrolysis of Ester | HCl/H₂O, reflux | Simple, high yield | Requires ester precursor |
| Basic Hydrolysis of Ester | NaOH/EtOH, reflux | Produces sodium salt intermediate | Needs acidification for free acid |
| Alkylation + Amination | Pyrrole, haloalkanoate esters, amination reagents | Direct construction of skeleton | Sensitive to pyrrole degradation |
| Enzymatic Resolution | Enzymes, controlled pH and temperature | High enantiomeric purity | Requires enzyme availability |
| Diastereomeric Salt Resolution | Optically active amino alcohols, recrystallization | Efficient optical resolution | Additional purification steps |
Research Findings and Analysis
The hydrolysis of methyl esters remains the most practical and scalable approach for producing this compound, with yields typically exceeding 80% under optimized conditions.
Enzymatic and diastereomer salt methods provide access to optically pure forms, critical for pharmaceutical intermediates, with enantiomeric excess often above 95%.
Oxidation and reduction reactions are valuable for functional group transformations but require careful control to preserve the integrity of the pyrrole ring.
Reaction temperatures generally range from ambient to reflux (25–120°C), and reaction times vary from several hours to a day depending on the step.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of N-substituted pyrrole derivatives.
Scientific Research Applications
2-Amino-3-(1H-pyrrol-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes involved in metabolic processes. The pyrrole ring structure allows it to bind to active sites of enzymes, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Key Findings
Electronic and Steric Effects: Pyrrole vs. Thiophene: Replacing pyrrole with thiophene introduces a sulfur atom, enhancing hydrophobicity and stability in oxidative conditions. This substitution is critical in biocatalytic applications, as seen in ammonia elimination reactions . Pyridine Derivatives: The basic pyridine nitrogen improves water solubility compared to pyrrole, making (R)-2-amino-3-(pyridin-3-yl)propanoic acid a candidate for chiral drug intermediates .
Biological Activity: Thiazole-containing analogs exhibit notable antimycobacterial activity (MIC values: 12.5–50 µg/mL against M. tuberculosis), attributed to thiazole’s ability to participate in hydrogen bonding and π-π stacking with bacterial targets . Indazole derivatives, with their planar bicyclic structure, may exhibit enhanced binding to rigid enzymatic pockets, though specific data are lacking in the evidence .
Synthetic Accessibility: Pyrazole-containing analogs (e.g., compound 25 in ) are synthesized via regioselective condensation/aza-Michael reactions, highlighting the versatility of heterocyclic amino acids in modular synthesis .
Biological Activity
2-Amino-3-(1H-pyrrol-2-yl)propanoic acid, a chiral amino acid derivative, has garnered attention in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrole ring attached to a propanoic acid backbone, with the molecular formula and a molecular weight of 154.17 g/mol. The presence of the nitrogen-containing heterocyclic ring contributes to its diverse biological interactions.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing processes such as amino acid metabolism and protein synthesis. Current studies suggest that the compound may act as an enzyme modulator or receptor ligand, although specific pathways remain under investigation.
1. Enzymatic Interactions
Research indicates that this compound can influence enzymatic activities. For instance, it has been shown to affect the activity of certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses .
2. Antioxidant Properties
The compound exhibits promising antioxidant activity. In assays such as the DPPH radical scavenging test, it demonstrated significant radical scavenging ability, suggesting potential applications in preventing oxidative stress-related damage .
3. Neuroprotective Effects
Studies have pointed towards neuroprotective properties, with indications that it may protect neuronal cells from oxidative damage and apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases .
Case Studies
Case Study 1: Neuroprotection in Cellular Models
A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers, supporting its role as a potential neuroprotective agent .
Case Study 2: Antioxidant Activity Assessment
In another study assessing antioxidant properties, various concentrations of the compound were tested using the DPPH assay. The results showed a dose-dependent increase in antioxidant activity, with the highest concentration exhibiting over 80% radical scavenging capability compared to standard antioxidants like ascorbic acid .
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid, and how do reaction conditions influence yield and purity?
- Answer : Common methods include asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry and solid-phase peptide synthesis for scalable production . Reaction conditions such as solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) critically affect enantiomeric excess and purity. For example, low temperatures reduce racemization during coupling steps . Purification typically involves HPLC with chiral columns to isolate the desired enantiomer .
Q. How can researchers verify the structural accuracy of synthesized this compound?
- Answer : Use X-ray crystallography for absolute configuration determination and 2D NMR (e.g., HSQC, HMBC) to confirm connectivity of the pyrrole ring and propanoic acid backbone . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. What spectroscopic techniques are optimal for characterizing the compound’s stability under physiological conditions?
- Answer : Conduct pH-dependent stability studies using UV-Vis spectroscopy (200–400 nm) to monitor degradation. For real-time analysis, use NMR spectroscopy in D₂O at 37°C to track peak shifts or disappearance of key protons (e.g., NH₂ or pyrrole H) . Accelerated stability testing at elevated temperatures (40–60°C) can model long-term storage behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Answer : Discrepancies often arise from variability in assay conditions (e.g., buffer composition, cell lines). To address this:
- Perform side-by-side comparative assays using standardized protocols (e.g., ATP-based viability assays for cytotoxicity) .
- Validate target engagement via surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
- Confirm structural integrity of test compounds using LC-MS post-assay to rule out degradation artifacts .
Q. What strategies optimize the compound’s bioavailability for in vivo neuropharmacology studies?
- Answer :
- Prodrug derivatization : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrugs hydrolyzed in vivo) .
- Co-administration with permeation enhancers : Use sodium caprate to transiently open tight junctions in the blood-brain barrier .
- Pharmacokinetic profiling : Measure plasma half-life (t½) and brain-to-plasma ratio via LC-MS/MS after intravenous and oral administration .
Q. How do electronic effects of pyrrole substituents influence the compound’s reactivity in medicinal chemistry applications?
- Answer : Substituents alter HOMO/LUMO energy levels , affecting nucleophilic/electrophilic behavior. For example:
- Electron-withdrawing groups (e.g., -CN) on the pyrrole ring increase electrophilicity, enhancing reactivity in Michael additions .
- Electron-donating groups (e.g., -OCH3) stabilize intermediates in Pd-catalyzed cross-couplings .
- Computational modeling (DFT) predicts regioselectivity in reactions, validated experimentally via <sup>13</sup>C NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
